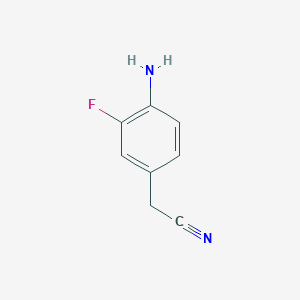

4-Amino-3-fluorophenylacetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

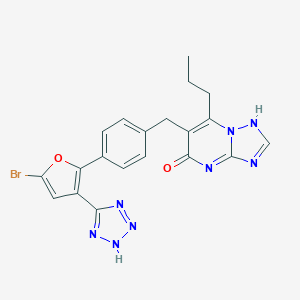

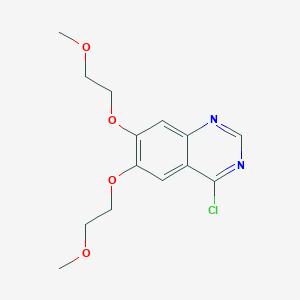

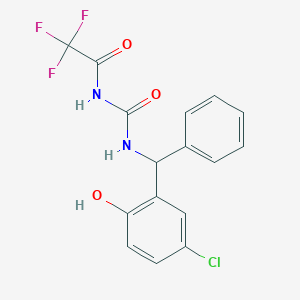

4-Amino-3-fluorophenylacetonitrile is a fluorinated α-aminonitrile compound, notable for its role in organic synthesis and material science. Its structure and reactivity make it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and novel materials.

Synthesis Analysis

The synthesis of 4-Amino-3-fluorophenylacetonitrile and related compounds often follows green protocols, utilizing elemental, spectral, and X-ray crystallographic analyses for characterization. For instance, a new fluorinated α-aminonitrile compound has been synthesized, showcasing the utility of environmentally benign methods in producing complex fluorinated structures (Brahmachari et al., 2015).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using X-ray diffraction, demonstrating orthorhombic space group crystallization. Detailed theoretical calculations, including DFT-B3LYP/6-311++G(d,p) methods, have been employed to analyze the equilibrium geometry, vibrational, and NMR spectra (Brahmachari et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of 4-Amino-3-fluorophenylacetonitrile derivatives have been explored through various molecular descriptors and reactivity surfaces. These studies provide insights into the molecule's behavior in chemical reactions, including its potential docking into enzymes (Brahmachari et al., 2015).

Aplicaciones Científicas De Investigación

Catalyst-Free Synthesis

Researchers have demonstrated a catalyst-free synthesis method for creating novel derivatives using 4-fluorophenylacetonitrile. This approach offers several advantages, such as safe handling, excellent yields, shorter reaction times, and simple workup procedures, thereby presenting an efficient alternative to traditional synthesis methods (Govindaraju et al., 2016).

Anti-Proliferative Properties

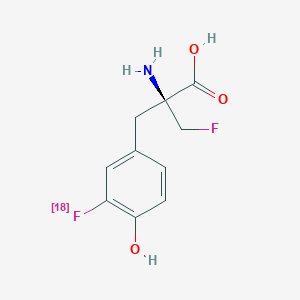

A study on the synthesis and characterization of benzochromene derivatives, including 3-Amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile, revealed potent cytotoxic activity against colorectal cancer cell lines. The compound induced apoptosis through a caspase-dependent pathway, highlighting its potential as a chemotherapeutic agent (Ahagh et al., 2019).

Fluorescent Amino Acids

Fluorescent amino acids, including those derived from 4-Amino-3-fluorophenylacetonitrile, have emerged as powerful tools for studying biological systems. They are utilized in constructing fluorescent peptides and proteins for tracking interactions and imaging events with high spatial resolution, without disrupting native biomolecular properties (Cheng et al., 2020).

Chemosensors for Ion Recognition

New amino acid-based fluorimetric chemosensors have been developed for detecting biologically and analytically important ions. This research shows the potential of incorporating fluorescent amino acids into peptidic frameworks for sensing applications (Esteves et al., 2016).

Antimicrobial Activity

The synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile has demonstrated antimicrobial activity. This showcases the role of fluorinated compounds in developing new antimicrobial agents (Puthran et al., 2019).

Enzymatic Docking Studies

A fluorinated α-aminonitrile compound was synthesized and its docking into the IDO enzyme was studied, providing insights into the compound's reactivity and potential therapeutic applications (Brahmachari et al., 2015).

Propiedades

IUPAC Name |

2-(4-amino-3-fluorophenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5H,3,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKWYLDRWNSBKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372217 |

Source

|

| Record name | 4-Amino-3-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-fluorophenylacetonitrile | |

CAS RN |

180149-19-3 |

Source

|

| Record name | 4-Amino-3-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[6-(Benzyloxy)pyridin-3-YL]ethanone](/img/structure/B64862.png)

![Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64873.png)

![[[(2R,3S,5R)-5-(2,4-Dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B64884.png)